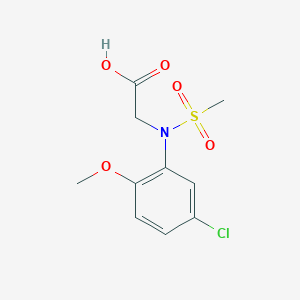

N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. CGP 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.

Wissenschaftliche Forschungsanwendungen

Herbicide Transport and Environmental Impact

Research on glyphosate, a compound structurally similar to N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine, has been studied in the context of herbicide transport and environmental impact. Glyphosate [N-(phosphonomethyl)-glycine] and its relative compounds show strong sorption to soil, potentially reducing the environmental impact of agriculture. However, preferential flow complicates this, as it allows even strongly sorbed chemicals to move quickly to groundwater. This was demonstrated in a study using lysimeters to investigate leaching of herbicides under various scenarios (Malone et al., 2004).

Weed Control in Agriculture

Another study evaluated mixtures containing metolachlor, a compound with some structural similarities to N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine, for pre-emergence weed control in crops such as maize, groundnuts, soybeans, and dry beans. The study found effective weed control with the mixtures, suggesting potential agricultural applications for similar compounds (Biljon et al., 1999).

Chemical Synthesis and Characterization

Studies on amino acids and peptides, including derivatives of glycine, have led to the synthesis of compounds such as 1,2,4-triazines from thioacylated amino-acid esters. This research contributes to the understanding of the chemical properties and potential applications of glycine derivatives in various fields, including pharmaceuticals and material sciences (Andersen et al., 1983).

Potential in Pharmacology

In pharmacology, research on glycine derivatives, including N-(phenylsulfonyl)glycines, has shown their potential as inhibitors of enzymes like aldose reductase. This enzyme is significant in diabetic complications, suggesting potential therapeutic applications for N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine in similar contexts (Deruiter et al., 1989).

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(11)5-8(9)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXCSQLDMWNKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea](/img/structure/B2426608.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)

![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)